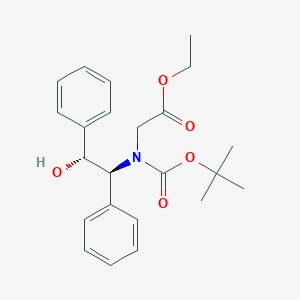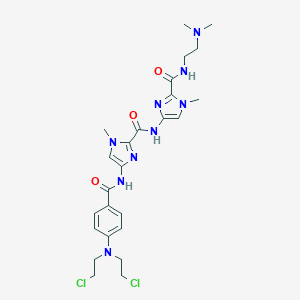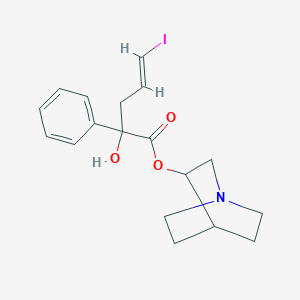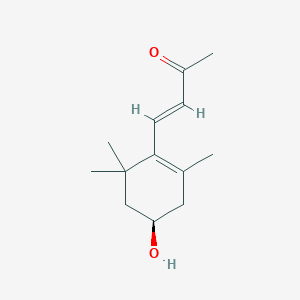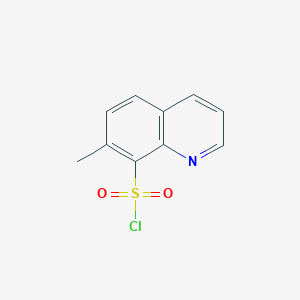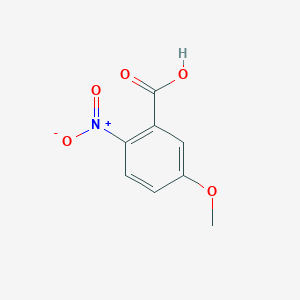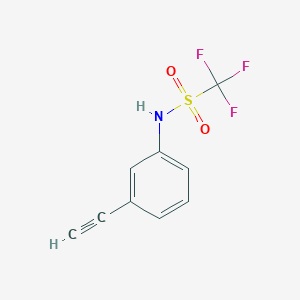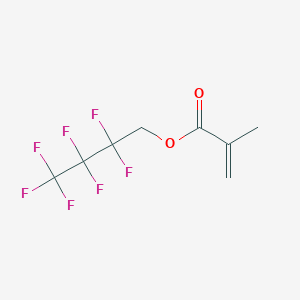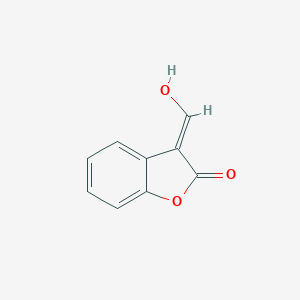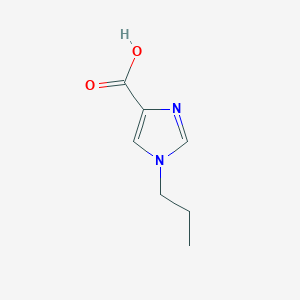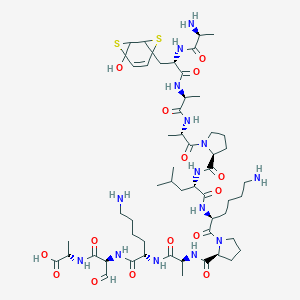![molecular formula C8H8N2 B122866 5-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-52-2](/img/structure/B122866.png)
5-Methyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
5-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and their use as key intermediates in pharmaceutical synthesis. The papers provided discuss various synthetic methods and structural analyses of related pyrrolopyridine derivatives, which can offer insights into the properties and reactivity of 5-Methyl-1H-pyrrolo[2,3-b]pyridine.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds involves several strategies. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 5-Methyl-1H-pyrrolo[2,3-b]pyridine is described using a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another paper reports the efficient synthesis of tetrahydro-1H-pyrrolo[2,3-c]pyridine derivatives through sodium borohydride reduction and debenzylation steps . Additionally, a three-component regioselective reaction under ultrasound irradiation is used to synthesize fused polycyclic pyrazolopyridines . These methods highlight the versatility of synthetic approaches that could be adapted for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been studied using various techniques. Density functional theory (DFT) calculations and X-ray crystallography have been employed to determine the molecular structure, vibrational energy levels, and potential energy distribution of imidazopyridine derivatives, which are structurally similar to 5-Methyl-1H-pyrrolo[2,3-b]pyridine . These studies provide valuable information on bond lengths, bond angles, and the influence of substituents on the molecular conformation.
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives is explored in several papers. For example, a series of 1H-pyrrolo[3,2-b]pyridines was prepared using a copper iodide catalyzed cyclization, which could be relevant for understanding the reactivity of the 5-methyl derivative . Another study describes the synthesis of various 7-substituted pyrrolopyridinones and their reactions with nucleophiles . These reactions demonstrate the potential for functionalization and derivatization of the pyrrolopyridine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of a methyl group at specific positions on the pyridine ring can affect the proton position of the NH group, as shown in the vibrational spectra and X-ray analysis of imidazopyridine derivatives . The synthesis and structural determination of pyrrolidine-2,3-dione derivatives also contribute to the understanding of the properties of these heterocycles . Furthermore, the crystal structure analysis of a pyrrolidine derivative provides insights into the intermolecular interactions that could be present in solid-state forms of 5-Methyl-1H-pyrrolo[2,3-b]pyridine .
Applications De Recherche Scientifique
Cancer Therapy
- Field : Oncology
- Application : 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
- Methods : The derivatives were synthesized and their activities against FGFR were evaluated. The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C .
- Results : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Immunomodulation
- Field : Immunology
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods : The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated. The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Diabetes Treatment
- Field : Endocrinology
- Application : Compounds including 5-Methyl-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in reducing blood glucose, suggesting potential benefits in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antiviral Activity
- Field : Virology
- Application : Pyridine-containing compounds, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antiviral properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting viral activity, suggesting potential benefits in conditions such as viral infections .
Antimicrobial Activity
- Field : Microbiology
- Application : Pyridine-containing compounds, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antimicrobial properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting microbial activity, suggesting potential benefits in conditions such as bacterial and fungal infections .
Kinase Inhibition
- Field : Biochemistry
- Application : 5H-pyrrolo[2,3-b]pyridine derivatives, which include 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activity on kinase inhibition .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting kinase activity, suggesting potential benefits in conditions such as cancer and other diseases involving abnormal kinase activity .
Antiviral Activity
- Field : Virology
- Application : Pyridine-containing compounds, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antiviral properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting viral activity, suggesting potential benefits in conditions such as viral infections .
Antimicrobial Activity
- Field : Microbiology
- Application : Pyridine-containing compounds, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antimicrobial properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting microbial activity, suggesting potential benefits in conditions such as bacterial and fungal infections .
Kinase Inhibition
- Field : Biochemistry
- Application : 5H-pyrrolo[2,3-b]pyridine derivatives, which include 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activity on kinase inhibition .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting kinase activity, suggesting potential benefits in conditions such as cancer and other diseases involving abnormal kinase activity .
Orientations Futures
The future directions for the study of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJHFFRHKGOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609018 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
824-52-2 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

